N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the development of compounds with potential antimicrobial properties. For instance, a series of compounds synthesized for their in vitro antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans demonstrated significant potential. Such compounds, characterized by their detailed structural elucidation through IR, NMR, and mass spectra, show promise for the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Compounds with structural similarities to N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide have been synthesized and evaluated for their antitumor activities. For example, research on 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide showed distinct inhibitory capacity against cancer cell lines, including A549 and BGC-823, suggesting its potential as an antitumor agent (Ji et al., 2018).
Anti-Inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from specific core structures has indicated significant anti-inflammatory and analgesic activities. Some compounds demonstrated COX-2 selectivity with substantial inhibitory activity, alongside notable analgesic and anti-inflammatory properties when compared with standard drugs. This research contributes to the development of new therapeutic agents in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neurokinin-1 Receptor Antagonists
The synthesis and evaluation of compounds for their role as neurokinin-1 receptor antagonists highlight potential applications in treating conditions like depression and emesis. Research on specific morpholine derivatives demonstrated their efficacy in pre-clinical tests relevant to these conditions, underscoring the importance of structural functionality in drug discovery (Harrison et al., 2001).
Synthesis Techniques and Chemical Transformations
Advancements in synthesis techniques, such as microwave-assisted reactions, have facilitated the development of novel compounds with potential pharmaceutical applications. These methodologies offer efficient routes to structurally complex and biologically active molecules, opening new avenues for research and development in medicinal chemistry (Holt et al., 2007).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-13(18)5-2-6-14(11)19-17(22)15-9-23-10-16(21)20(15)8-12-4-3-7-24-12/h2-7,15H,8-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRFDHONNJBETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.